molecular formula C13H8ClFN2 B13089522 2-Chloro-6-(4-fluorophenyl)-4-methylnicotinonitrile

2-Chloro-6-(4-fluorophenyl)-4-methylnicotinonitrile

Cat. No.: B13089522
M. Wt: 246.67 g/mol
InChI Key: VJICUXZBAOMUCC-UHFFFAOYSA-N
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Description

2-Chloro-6-(4-fluorophenyl)-4-methylnicotinonitrile is a chemical compound that belongs to the class of nicotinonitriles It is characterized by the presence of a chloro group at the 2-position, a fluorophenyl group at the 6-position, and a methyl group at the 4-position of the nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(4-fluorophenyl)-4-methylnicotinonitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(4-fluorophenyl)-4-methylnicotinonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinonitrile derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.

Scientific Research Applications

2-Chloro-6-(4-fluorophenyl)-4-methylnicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(4-fluorophenyl)-4-methylnicotinonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-(4-fluorophenyl)-4-methylnicotinonitrile is unique due to the specific combination of chloro, fluorophenyl, and methyl groups on the nicotinonitrile core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C13H8ClFN2

Molecular Weight

246.67 g/mol

IUPAC Name

2-chloro-6-(4-fluorophenyl)-4-methylpyridine-3-carbonitrile

InChI

InChI=1S/C13H8ClFN2/c1-8-6-12(17-13(14)11(8)7-16)9-2-4-10(15)5-3-9/h2-6H,1H3

InChI Key

VJICUXZBAOMUCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)Cl)C2=CC=C(C=C2)F

Origin of Product

United States

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